![molecular formula C20H23N3O3S2 B2504294 N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide CAS No. 922969-39-9](/img/structure/B2504294.png)
N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide is a compound that likely shares structural similarities with benzamide derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzamide derivatives with different substituents and their biological properties, such as anticancer, antimicrobial, anti-inflammatory, and psychotropic activities .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of Schiff's bases and subsequent reactions with various reagents. For example, paper describes a microwave-assisted, solvent-free synthesis of benzamide derivatives containing a thiadiazole scaffold. Similarly, paper discusses a green synthesis approach for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as the reaction medium. These methods highlight the trend towards more environmentally friendly and efficient synthetic routes for benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and various substituents that can influence the compound's biological activity. For instance, paper reports a single crystal X-ray study to determine the conformational features of a benzothiazol-2-yl derivative, which is crucial for understanding the compound's interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. Paper describes the reaction of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine to yield novel imidazole-2-carboxamides. These reactions are essential for the diversification of the chemical space and the discovery of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. The presence of different functional groups can lead to compounds with varying degrees of lipophilicity and hydrophilicity, which in turn affects their pharmacokinetic properties. Paper discusses the optimization of a benzamide derivative leading to a potent stearoyl-CoA desaturase-1 inhibitor with good oral drug-like behavior, indicating favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds structurally related to N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, such as various sulfonyl-substituted nitrogen-containing heterocyclic systems, have demonstrated significant antimicrobial and antifungal activity. These substances have shown sensitivity to both Gram-positive and Gram-negative bacteria, and exhibit antifungal activity against Candida albicans. Specifically, compound 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl]-1,3,4-thiadiazol-2-yl} benzamide was identified with high antimicrobial activity, indicating its potential for further research (Sych et al., 2019).
Anticancer Activity
This compound derivatives have also been explored for their anticancer potential. A series of substituted N-(benzo[d]thiazol-5-yl) benzamide derivatives were synthesized and evaluated for their efficacy against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some showing higher effectiveness than reference drugs (Ravinaik et al., 2021).
Antibacterial and Antifungal Evaluation
Other studies have focused on synthesizing and evaluating the antibacterial and antifungal properties of this compound and its derivatives. These studies have shown that certain compounds in this class possess marked antibacterial activity, particularly against Gram-positive bacterial strains, and demonstrate potent antifungal effects (Chawla, 2016).
Supramolecular Gelators
In addition to antimicrobial and anticancer applications, these compounds have been studied as supramolecular gelators. Specifically, N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions on gelation/non-gelation behavior using a crystal engineering approach (Yadav & Ballabh, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-5-12-23(4-2)28(25,26)17-9-6-15(7-10-17)20(24)22-16-8-11-19-18(13-16)21-14-27-19/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDBZXXWNQIUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.